Chlornaphazine

概要

説明

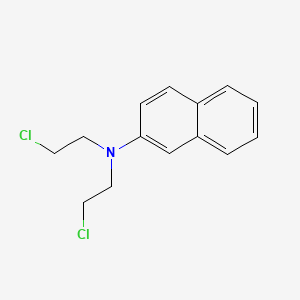

クロルナファジンは、N, N-ビス(2-クロロエチル)ナフタレン-2-アミンとしても知られており、2-ナフチルアミンの窒素マスタード誘導体です。1950年代に、真性多血症とホジキン病の治療のために開発されました。 膀胱がんを引き起こす頻度が高いため、臨床使用は中止されました .

2. 製法

合成経路と反応条件: クロルナファジンは、2-ナフチルアミンと2-クロロエチルアミンを制御された条件下で反応させることによって合成されます。 反応は通常、エタノールやメタノールなどの溶媒を使用し、目的の生成物を形成するために高温で行われます .

工業的製造方法: クロルナファジンの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、大きな反応器を使用し、反応条件を精密に制御して、高収率で高純度の生成物を確保することが含まれます。 最終生成物は通常、再結晶または蒸留によって精製されます .

準備方法

Synthetic Routes and Reaction Conditions: Chlornaphazine is synthesized through the reaction of 2-naphthylamine with 2-chloroethylamine under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol, and the process is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is usually purified through recrystallization or distillation .

化学反応の分析

反応の種類: クロルナファジンは、以下を含むさまざまな化学反応を起こします。

置換反応: クロロエチル基は、水酸化物イオンやアミンなどの求核剤によって置換される可能性があります。

酸化反応: クロルナファジンは、さまざまな酸化生成物を形成するために酸化される可能性があります。

一般的な試薬と条件:

置換反応: 一般的な試薬には、水酸化ナトリウムやアンモニアがあり、反応は通常、水溶液またはアルコール溶液中で行われます。

酸化反応: 過マンガン酸カリウムや過酸化水素などの酸化剤が使用されます。

主要な生成物:

置換反応: 生成物には、置換されたアミンやアルコールが含まれます。

酸化反応: 生成物には、クロルナファジンのさまざまな酸化誘導体が含まれます。

4. 科学研究における用途

クロルナファジンは、さまざまな科学研究で用いられてきました。例えば、

化学: 有機合成における試薬として、および窒素マスタードの研究のためのモデル化合物として。

生物学: 細胞増殖阻害と突然変異誘発の研究において。

医学: 当初は、真性多血症とホジキン病の治療に使用されていましたが、発がん性のために使用が中止されました。

科学的研究の応用

Historical Context and Medical Applications

Chlornaphazine was introduced in the 1950s as a treatment option for patients with polycythemia vera and Hodgkin's lymphoma. Initial studies indicated that it could effectively alleviate symptoms such as fever, weight loss, and night sweats associated with advanced stages of these diseases. For instance, a study conducted in Denmark reported favorable results in 75% of patients treated with this compound for polycythemia vera . The typical dosage ranged from 100 to 400 mg daily, administered over extended periods .

Despite its initial therapeutic promise, this compound was linked to severe long-term side effects. Notably, it was found to induce bladder cancer in treated patients, leading to its discontinuation as a clinical drug by the early 1960s . The International Agency for Research on Cancer has classified this compound as a human carcinogen due to these findings .

Case Studies and Evidence of Carcinogenicity

Numerous studies have documented the carcinogenic effects of this compound:

- Polycythemia Vera Study : Among 61 patients treated with this compound from 1954 to 1962, eight developed invasive bladder carcinoma by 1974. The incidence was notably higher in those receiving cumulative doses exceeding 200 grams .

- Longitudinal Follow-Up : A follow-up study indicated that bladder cancer could develop 3 to 10 years post-treatment, with a clear dose-response relationship observed. Patients receiving higher cumulative doses exhibited greater risks of developing malignancies .

- Animal Studies : Experimental studies have shown that this compound induces lung tumors in mice and local sarcomas in rats when administered via intraperitoneal and subcutaneous routes respectively . These findings corroborate the compound's potential as a carcinogen.

Summary of Key Findings

| Study | Population | Findings | Implications |

|---|---|---|---|

| Thiede et al., 1964 | Patients with polycythemia vera | 8/61 developed bladder cancer | High risk associated with dosage |

| Schmahl et al., 1977 | Patients treated with this compound | Documented cases of bladder cancer | Evidence supports carcinogenicity |

| IARC Monographs | General population exposure | Classified as a human carcinogen | Significant public health concern |

作用機序

クロルナファジンは、DNAのアルキル化を介してその効果を発揮します。クロルナファジン中の窒素マスタード基は、非常に反応性の高いアジリジニウムイオンを形成し、これはDNA塩基をアルキル化して、架橋や鎖切断を引き起こす可能性があります。これにより、DNA複製と転写が妨げられ、最終的に細胞増殖が阻害され、細胞死が誘導されます。 主な分子標的はDNAの求核部位であり、関与する経路にはDNA損傷応答と修復機構が含まれます .

類似化合物との比較

クロルナファジンは、メクロレタミンやクロラムブシルなどの他の窒素マスタードと似ています。 そのナフチルアミン誘導体構造により、クロルナファジンは独特の化学的性質と生物学的効果を示します。

類似化合物:

メクロレタミン: 化学療法で使用される別の窒素マスタードです。

クロラムブシル: 慢性リンパ性白血病の治療に使用される窒素マスタードです。

メルファラン: 多発性骨髄腫の治療に使用される窒素マスタードです.

クロルナファジンの独自性は、その特定の構造と、それに起因する生物学的活性にあり、これにより、クロルナファジンは歴史的に使用されてきましたが、発がん性のためにその後中止されました。

生物活性

Chlornaphazine, chemically known as N,N-bis(2-chloroethyl)-2-naphthylamine, is a nitrogen mustard derivative that has been primarily utilized in the treatment of hematological malignancies such as Hodgkin's lymphoma and polycythemia vera. Its mechanism of action is primarily through alkylation of DNA, which leads to cytotoxic effects in rapidly dividing cancer cells.

This compound acts as a bifunctional alkylating agent , meaning it can form covalent bonds with DNA at two distinct sites. This property allows it to create intra- and interstrand cross-links in DNA, which disrupts essential cellular processes such as:

- DNA replication

- RNA synthesis

- Protein synthesis

These disruptions ultimately lead to programmed cell death (apoptosis) in cancer cells, which are particularly vulnerable due to their rapid proliferation and limited capacity for DNA repair .

Reactivity with DNA

The preferred site for this compound's alkylation is the N7 position of guanine bases due to its nucleophilicity. The reaction mechanism involves two successive reactions where the chloroethyl groups are displaced, forming an aziridinium ion that subsequently reacts with nucleophilic sites on DNA .

Metabolism and Toxicity

Upon administration, this compound is metabolized into 2-naphthylamine, which can undergo further biotransformation leading to potentially carcinogenic metabolites. Studies have shown that 2-naphthylamine is associated with an increased risk of bladder cancer due to its activation in the liver and urinary bladder .

Case Studies and Research Findings

- Chromosomal Aberrations : Research has indicated that this compound induces chromosomal aberrations in Chinese hamster lung cells and micronuclei formation in mouse bone marrow cells .

- Mutagenicity : It has been shown to be mutagenic in Salmonella typhimurium, indicating its potential to cause genetic damage .

- Carcinogenic Potential : In animal studies, this compound has been linked to the development of tumors, including lung tumors in mice and local sarcomas in rats . The International Agency for Research on Cancer (IARC) has classified 2-naphthylamine as a Group 1 carcinogen based on sufficient evidence of carcinogenicity in humans .

Summary of Biological Effects

| Effect | Description |

|---|---|

| Alkylation of DNA | Forms intra- and interstrand cross-links, disrupting replication and transcription. |

| Mutagenicity | Induces mutations in various model organisms (e.g., bacteria, yeast). |

| Cytotoxicity | Causes apoptosis in rapidly dividing cells, particularly cancer cells. |

| Carcinogenicity | Associated with increased incidence of bladder cancer; metabolite 2-naphthylamine is a known carcinogen. |

特性

Key on ui mechanism of action |

QUANTITATIVE STRUCTURE-ACTIVITY RELATIONS FORMULATED FOR HYDROLYSIS OF SEVERAL ANILINE MUSTARDS & THEIR ANTITUMOR ACTIVITY AGAINST WALKER 256 TUMOR & L1210 & P388 LEUKEMIA. THE ANTITUMOR ACTIVITY PARALLELS HYDROLYSIS; TOXICITY PARALLELS ANTITUMOR EFFICACY. |

|---|---|

CAS番号 |

494-03-1 |

分子式 |

C14H15Cl2N |

分子量 |

268.2 g/mol |

IUPAC名 |

N,N-bis(2-chloroethyl)naphthalen-2-amine |

InChI |

InChI=1S/C14H15Cl2N/c15-7-9-17(10-8-16)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2 |

InChIキー |

XCDXSSFOJZZGQC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)N(CCCl)CCCl |

正規SMILES |

C1=CC=C2C=C(C=CC2=C1)N(CCCl)CCCl |

外観 |

Solid powder |

沸点 |

410 °F at 760 mmHg (NTP, 1992) 210 °C @ 5 MM HG |

Color/Form |

PLATELETS FROM PETROLEUM ETHER |

melting_point |

129 to 133 °F (NTP, 1992) 54-56 °C |

Key on ui other cas no. |

494-03-1 |

物理的記述 |

Chlornaphazine appears as colorless plates or brown solid. (NTP, 1992) |

ピクトグラム |

Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

less than 1 mg/mL at 72 °F (NTP, 1992) VERY SPARINGLY SOL IN WATER, GLYCEROL; MORE SOL (IN ASCENDING DEGREE) IN PETROLEUM ETHER, ETHANOL, OLIVE OIL, ETHER, ACETONE, BENZENE |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Chlornaphazine; CB 1048; CB-1048; CB1048; Erysan; R 48; R-48; R48; SK 2406; SK-2406; SK2406; |

蒸気圧 |

2X10-6 mm Hg at 25 °C (est) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。